2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a benzimidazole core, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing reagents.
Hydrazide Formation: The hydrazide moiety is formed by reacting the intermediate with hydrazine or its derivatives.
Benzylidene Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- **2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2-CL-6-F-BENZYLIDENE)ACETOHYDRAZIDE
- **2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,6-DI-CL-BENZYLIDENE)ACETOHYDRAZIDE
- **2-((1-BENZYL-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4-DI-CL-BENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3,4-DI-CL-BENZYLIDENE)-HYDRAZIDE is unique due to its specific substitution pattern and the presence of both the benzimidazole and hydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12Cl2N4OS |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-6-5-10(7-12(11)18)8-19-22-15(23)9-24-16-20-13-3-1-2-4-14(13)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+ |
InChI Key |
QPGGTPFTUDVKFE-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.